![molecular formula C23H31N3OS B4118732 N-(4-sec-butylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4118732.png)
N-(4-sec-butylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarbothioamide
Overview
Description
N-(4-sec-butylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarbothioamide, also known as BCT, is a novel compound that has been synthesized for scientific research purposes. BCT belongs to the class of piperazine derivatives and has shown promising results in various research studies.
Mechanism of Action
The exact mechanism of action of N-(4-sec-butylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarbothioamide is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. N-(4-sec-butylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarbothioamide has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-(4-sec-butylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarbothioamide has also been shown to increase the levels of antioxidants such as glutathione and superoxide dismutase. In addition, N-(4-sec-butylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarbothioamide has been found to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(4-sec-butylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarbothioamide in lab experiments is its high potency and selectivity. N-(4-sec-butylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarbothioamide has been shown to have a low toxicity profile, which makes it a suitable candidate for further preclinical and clinical studies. However, one of the limitations of using N-(4-sec-butylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarbothioamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the research on N-(4-sec-butylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarbothioamide. One of the potential applications of N-(4-sec-butylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarbothioamide is in the treatment of neurodegenerative disorders. Further studies are needed to investigate the efficacy of N-(4-sec-butylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarbothioamide in animal models of these disorders. In addition, N-(4-sec-butylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarbothioamide has shown potential as an antidepressant and anxiolytic agent, and further studies are needed to investigate its mechanism of action and potential clinical applications. Finally, the synthesis of N-(4-sec-butylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarbothioamide derivatives with improved solubility and potency could lead to the development of more effective therapeutic agents.
Scientific Research Applications
N-(4-sec-butylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. N-(4-sec-butylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarbothioamide has also been shown to have potential as an antidepressant and anxiolytic agent. In addition, N-(4-sec-butylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarbothioamide has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-4-(2-ethoxyphenyl)piperazine-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3OS/c1-4-18(3)19-10-12-20(13-11-19)24-23(28)26-16-14-25(15-17-26)21-8-6-7-9-22(21)27-5-2/h6-13,18H,4-5,14-17H2,1-3H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAHHLWYPDJFOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(butan-2-yl)phenyl]-4-(2-ethoxyphenyl)piperazine-1-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.